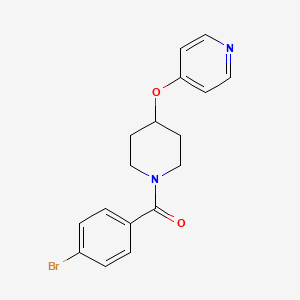
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" is a brominated heterocyclic compound that likely possesses interesting chemical and biological properties due to the presence of the bromophenyl and pyridinyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the reaction of an aromatic precursor with a brominating agent. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, the synthesis of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved bromination and demethylation steps . These methods suggest that the synthesis of "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could also involve a bromination step, possibly on a preformed piperidinyl methanone scaffold.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often confirmed using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . Similarly, the structure of a novel bioactive heterocycle with a piperidinyl group was characterized using X-ray diffraction, which revealed the conformation of the piperidine and morpholine rings . These findings suggest that the molecular structure of "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could be elucidated using similar crystallographic techniques to determine its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of brominated compounds is often influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which may undergo reactions such as nucleophilic aromatic substitution due to the presence of the bromine atom . This suggests that "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could also be reactive towards nucleophiles, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. The provided papers do not directly discuss the properties of the compound , but they do mention the antioxidant properties of bromophenols , and the crystallographic properties of a related compound . These properties are often determined using various spectroscopic and analytical techniques, such as NMR, IR, and mass spectrometry . Therefore, it can be inferred that "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" may also exhibit unique physical and chemical properties that could be explored using these methods.
科学的研究の応用
Hydrogen-bonding Patterns and Crystal Structures
Research has detailed the intricate hydrogen-bonding patterns in enaminones, including derivatives of the target compound. These studies highlight the significance of intermolecular interactions in determining the structural integrity and assembly of these compounds in crystalline forms. Notably, such interactions contribute to the formation of centrosymmetric dimers and extended molecular chains, which are critical in understanding the material's properties and potential applications in molecular engineering and design (Balderson et al., 2007).
Synthesis and Characterization
The synthesis and characterization of novel derivatives, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, have been reported. These studies are pivotal for the development of new compounds with potential applications in medicinal chemistry and materials science. The structural confirmation through techniques like X-ray crystal diffraction provides a foundation for further exploration of their pharmacological properties (Wu Feng, 2011).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial activity, revealing promising results compared to standard drugs. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The inclusion of specific functional groups, such as methoxy, has been noted to enhance antimicrobial efficacy (Kumar et al., 2012).
Antioxidant Properties
Studies have also delved into the antioxidant properties of derivatives, with findings suggesting that these compounds can exhibit significant radical scavenging activities. Such properties are crucial for their potential use in preventing oxidative stress-related diseases and in the development of food preservatives or dietary supplements (Çetinkaya et al., 2012).
Molecular Structure Analysis
The molecular structure analysis of these compounds has led to a deeper understanding of their physicochemical properties and interactions. This information is vital for the design and optimization of new compounds with desired properties for applications in drug development, material science, and chemical synthesis (Lakshminarayana et al., 2009).
特性
IUPAC Name |
(4-bromophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWYMKYTQMNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)



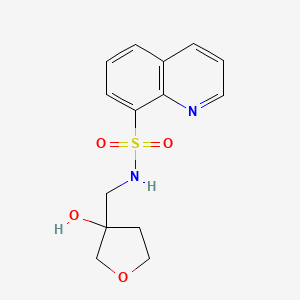
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
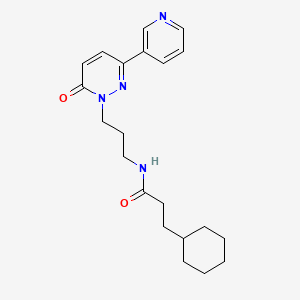
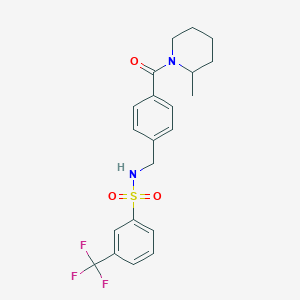
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
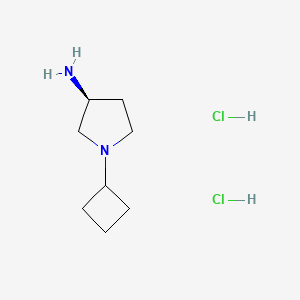
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)